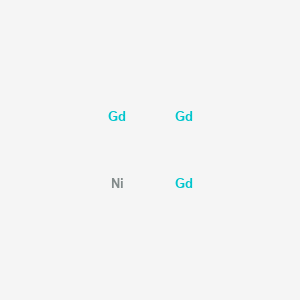
Gadolinium--nickel (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium–nickel (3/1) is a compound consisting of gadolinium and nickel in a 3:1 ratio. Gadolinium is a rare earth element known for its magnetic properties and high neutron absorption cross-section, while nickel is a transition metal with excellent corrosion resistance and catalytic properties. The combination of these two elements results in a compound with unique magnetic, structural, and chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gadolinium–nickel (3/1) can be synthesized using various methods, including solid-state reactions, sol-gel methods, and electrodeposition. One common method involves mixing gadolinium oxide (Gd₂O₃) and nickel oxide (NiO) in the desired stoichiometric ratio, followed by high-temperature calcination to form the compound. The reaction conditions typically involve temperatures ranging from 800°C to 1200°C in an inert or reducing atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, gadolinium–nickel (3/1) can be produced using high-temperature reduction processes. This involves reducing gadolinium and nickel oxides with hydrogen gas at elevated temperatures. The resulting product is then purified and processed into the desired form, such as powders or thin films, for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Gadolinium–nickel (3/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Gadolinium–nickel (3/1) can be oxidized to form gadolinium oxide and nickel oxide. This reaction typically occurs at elevated temperatures in the presence of oxygen.
Reduction: The compound can be reduced using hydrogen gas to form metallic gadolinium and nickel.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen for oxidation, and various metal salts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include gadolinium oxide, nickel oxide, and various substituted metal compounds. These products have diverse applications in fields such as catalysis, magnetic materials, and electronic devices .
Wissenschaftliche Forschungsanwendungen
Gadolinium–nickel (3/1) has numerous scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of gadolinium–nickel (3/1) involves its interaction with magnetic fields and its ability to absorb neutrons.
Magnetic Properties: The compound exhibits strong magnetic properties due to the presence of gadolinium, which has unpaired electrons that contribute to its magnetic behavior.
Neutron Absorption: Gadolinium’s high neutron absorption cross-section allows it to capture neutrons effectively, making it valuable in neutron capture therapy and as a shielding material in nuclear reactors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to gadolinium–nickel (3/1) include gadolinium–cobalt (3/1), gadolinium–iron (3/1), and gadolinium–zinc (3/1). These compounds also exhibit unique magnetic and chemical properties due to the presence of gadolinium and the respective transition metal .
Uniqueness
Gadolinium–nickel (3/1) stands out due to its combination of high magnetic susceptibility and excellent chemical stability. Compared to gadolinium–cobalt (3/1), it has better corrosion resistance, making it more suitable for applications in harsh environments. Compared to gadolinium–iron (3/1), it has a higher magnetic moment, making it more effective in magnetic applications .
Conclusion
Gadolinium–nickel (3/1) is a compound with unique magnetic, structural, and chemical properties, making it valuable in various scientific and industrial applications. Its synthesis involves high-temperature reactions, and it undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound has numerous applications in chemistry, biology, medicine, and industry, and its mechanism of action involves its interaction with magnetic fields and neutron absorption. Compared to similar compounds, gadolinium–nickel (3/1) offers a unique combination of properties that make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
12024-92-9 |
|---|---|
Molekularformel |
Gd3Ni |
Molekulargewicht |
530.4 g/mol |
IUPAC-Name |
gadolinium;nickel |
InChI |
InChI=1S/3Gd.Ni |
InChI-Schlüssel |
JGQBRVHIAQOCKD-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Gd].[Gd].[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


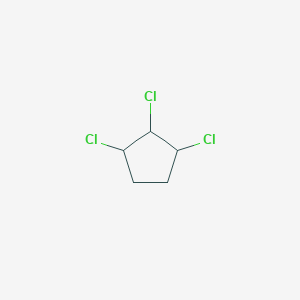
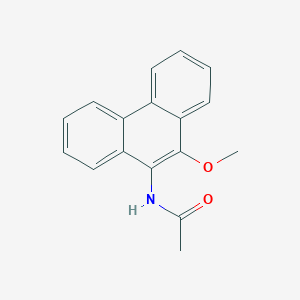
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)
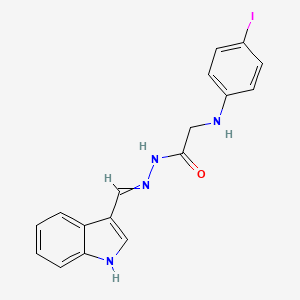

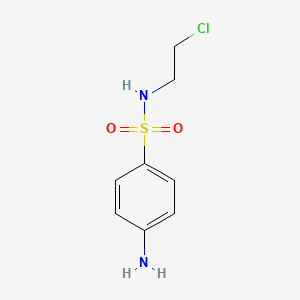
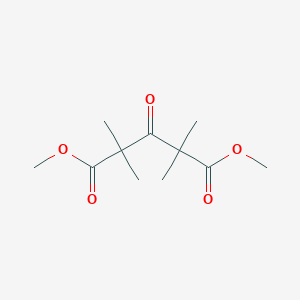

![6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3h)-one](/img/structure/B14732594.png)
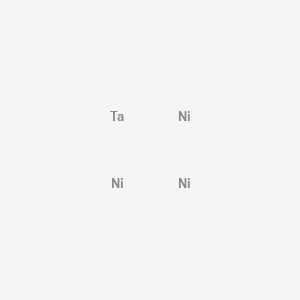
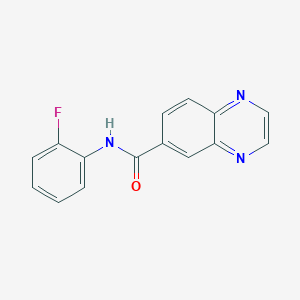
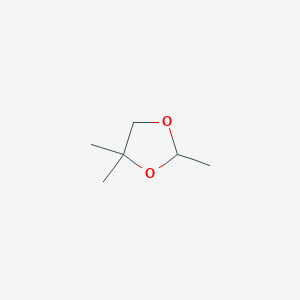
![2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one](/img/structure/B14732618.png)

